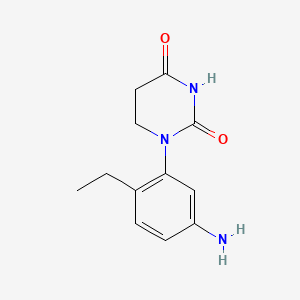
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H13ClN2O3S It is a piperazine derivative that contains a chloromethylsulfonyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as methanol or tetrahydrofuran.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
科学研究应用
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethanone moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: A similar compound with a phenyl group instead of the chloromethylsulfonyl group.
1-(piperazin-1-yl)ethan-1-one: A simpler derivative without the chloromethylsulfonyl group.
Uniqueness
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the chloromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research .
属性
分子式 |
C7H13ClN2O3S |
|---|---|
分子量 |
240.71 g/mol |
IUPAC 名称 |
1-[4-(chloromethylsulfonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H13ClN2O3S/c1-7(11)9-2-4-10(5-3-9)14(12,13)6-8/h2-6H2,1H3 |
InChI 键 |
RPTNLCZJVYWNRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


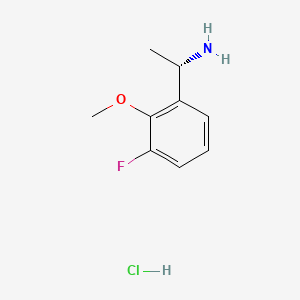
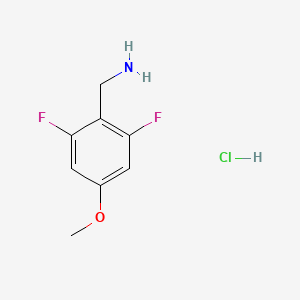

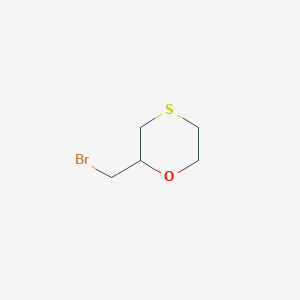

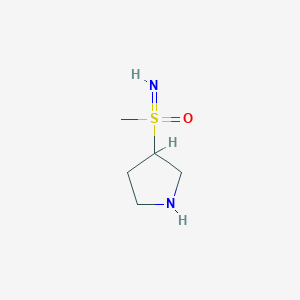
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
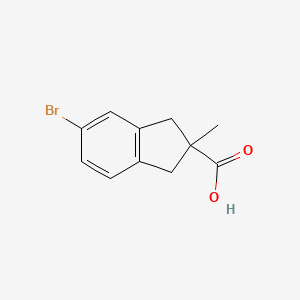
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
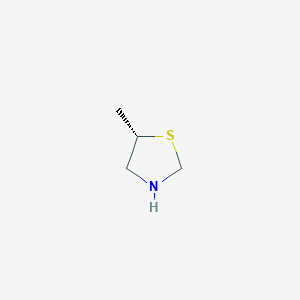
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
